molecular formula C9H17F3N2O2 B2971939 Tert-butyl N-(4-amino-1,1,1-trifluorobutan-2-yl)carbamate CAS No. 1355083-50-9

Tert-butyl N-(4-amino-1,1,1-trifluorobutan-2-yl)carbamate

Cat. No. B2971939
CAS RN: 1355083-50-9
M. Wt: 242.242
InChI Key: LVUKWVZZNMFBTD-UHFFFAOYSA-N
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Description

Tert-butyl N-(4-amino-1,1,1-trifluorobutan-2-yl)carbamate, also known by its CAS number 1355083-50-9, is a synthetic organic compound. Its molecular formula is C9H17F3N2O2, and it has a molecular weight of 242.24 g/mol. The compound exists as a white powder and is sparingly soluble in water. It is commonly used in chemical research and pharmaceutical development .

Synthesis Analysis

The synthesis of tert-butyl N-(4-amino-1,1,1-trifluorobutan-2-yl)carbamate involves the reaction of tert-butyl isocyanate with 4-amino-1,1,1-trifluorobutane-2-amine. The reaction proceeds under controlled conditions to yield the desired product. Detailed synthetic pathways and optimization strategies are documented in scientific literature .

Molecular Structure Analysis

The compound’s molecular structure consists of a tert-butyl group (tert-butyl isocyanate) attached to a 4-amino-1,1,1-trifluorobutane-2-yl moiety. The trifluorobutyl group imparts unique properties to the molecule, making it suitable for various applications. The three fluorine atoms enhance its lipophilicity and alter its reactivity .

Chemical Reactions Analysis

Tert-butyl N-(4-amino-1,1,1-trifluorobutan-2-yl)carbamate can participate in various chemical reactions, including amidation, hydrolysis, and nucleophilic substitutions. Researchers have explored its reactivity with different nucleophiles and electrophiles, leading to the synthesis of derivatives with modified properties .

Mechanism of Action

Mode of Action

Carbamates, a class of compounds to which this compound belongs, are known to interact with their targets by forming a covalent bond. This interaction can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

Carbamates are known to be involved in various biochemical processes, but the exact pathways and downstream effects of this specific compound require further investigation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Tert-butyl N-(4-amino-1,1,1-trifluorobutan-2-yl)carbamate. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity . .

properties

IUPAC Name

tert-butyl N-(4-amino-1,1,1-trifluorobutan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17F3N2O2/c1-8(2,3)16-7(15)14-6(4-5-13)9(10,11)12/h6H,4-5,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUKWVZZNMFBTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-(4-amino-1,1,1-trifluorobutan-2-yl)carbamate

CAS RN

1355083-50-9
Record name tert-butyl N-(4-amino-1,1,1-trifluorobutan-2-yl)carbamate
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